![molecular formula C13H12ClN3O2S B4279858 N-(5-chloro-2-methylphenyl)-2-(2-furoyl)hydrazinecarbothioamide](/img/structure/B4279858.png)
N-(5-chloro-2-methylphenyl)-2-(2-furoyl)hydrazinecarbothioamide
Overview
Description
N-(5-chloro-2-methylphenyl)-2-(2-furoyl)hydrazinecarbothioamide, also known as CFT or furosemide-thiourea, is a chemical compound that has been widely used in scientific research due to its unique properties. CFT is a derivative of furosemide, a loop diuretic commonly used in the treatment of hypertension and edema. However, CFT has been found to have a distinct mechanism of action that makes it useful for a variety of research applications.
Mechanism of Action
N-(5-chloro-2-methylphenyl)-2-(2-furoyl)hydrazinecarbothioamide works by inhibiting the function of the Na-K-Cl cotransporter, which is responsible for the transport of ions across cell membranes. This inhibition leads to a decrease in the concentration of intracellular chloride ions, which can have a number of physiological effects.
Biochemical and Physiological Effects
N-(5-chloro-2-methylphenyl)-2-(2-furoyl)hydrazinecarbothioamide has been found to have a number of biochemical and physiological effects, including the regulation of ion transport, the modulation of blood pressure, and the inhibition of cancer cell growth. N-(5-chloro-2-methylphenyl)-2-(2-furoyl)hydrazinecarbothioamide has also been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(5-chloro-2-methylphenyl)-2-(2-furoyl)hydrazinecarbothioamide in lab experiments is its specificity for the Na-K-Cl cotransporter. This specificity allows researchers to study the function of this protein in a controlled manner. However, one limitation of using N-(5-chloro-2-methylphenyl)-2-(2-furoyl)hydrazinecarbothioamide is its potential toxicity, which can vary depending on the concentration used and the cell type being studied.
Future Directions
There are a number of future directions for the study of N-(5-chloro-2-methylphenyl)-2-(2-furoyl)hydrazinecarbothioamide, including the investigation of its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of N-(5-chloro-2-methylphenyl)-2-(2-furoyl)hydrazinecarbothioamide and its effects on ion transport and blood pressure regulation.
Scientific Research Applications
N-(5-chloro-2-methylphenyl)-2-(2-furoyl)hydrazinecarbothioamide has been used in a variety of scientific research applications, including the study of ion transport in cells, the regulation of blood pressure, and the treatment of cancer. One of the main uses of N-(5-chloro-2-methylphenyl)-2-(2-furoyl)hydrazinecarbothioamide is as a tool to study the function of the Na-K-Cl cotransporter, a protein that is involved in the transport of ions across cell membranes. N-(5-chloro-2-methylphenyl)-2-(2-furoyl)hydrazinecarbothioamide has also been used to investigate the role of chloride ions in the regulation of blood pressure.
properties
IUPAC Name |
1-(5-chloro-2-methylphenyl)-3-(furan-2-carbonylamino)thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O2S/c1-8-4-5-9(14)7-10(8)15-13(20)17-16-12(18)11-3-2-6-19-11/h2-7H,1H3,(H,16,18)(H2,15,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVYNLTXJXWIZIP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=S)NNC(=O)C2=CC=CO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.77 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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